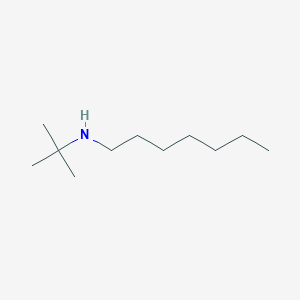
N-tert-Butylheptan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butylheptan-1-amine is an organic compound belonging to the class of amines It features a heptane backbone with a tert-butyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: N-tert-Butylheptan-1-amine can be synthesized through several methods. One common approach involves the alkylation of tert-butylamine with heptan-1-ol in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as zinc chloride can enhance the reaction rate and selectivity, making the process more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions: N-tert-Butylheptan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Amides or nitriles.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted amines.
Scientific Research Applications
N-tert-Butylheptan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: This compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drugs targeting specific enzymes or receptors.
Industry: this compound is utilized in the production of polymers, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-tert-Butylheptan-1-amine exerts its effects involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical pathways. It may also interact with enzymes, altering their activity and influencing metabolic processes .
Comparison with Similar Compounds
- N-tert-Butylhexan-1-amine
- N-tert-Butylpentan-1-amine
- N-tert-Butylbutan-1-amine
Comparison: N-tert-Butylheptan-1-amine is unique due to its longer heptane chain, which can influence its physical and chemical properties. Compared to its shorter-chain analogs, it may exhibit different solubility, boiling points, and reactivity. This uniqueness makes it suitable for specific applications where these properties are advantageous .
Properties
CAS No. |
78579-52-9 |
|---|---|
Molecular Formula |
C11H25N |
Molecular Weight |
171.32 g/mol |
IUPAC Name |
N-tert-butylheptan-1-amine |
InChI |
InChI=1S/C11H25N/c1-5-6-7-8-9-10-12-11(2,3)4/h12H,5-10H2,1-4H3 |
InChI Key |
YSZRBYDNFZRYSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[b]thiophene-2-carbonyl azide](/img/structure/B14429739.png)
![4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoyl chloride](/img/structure/B14429741.png)
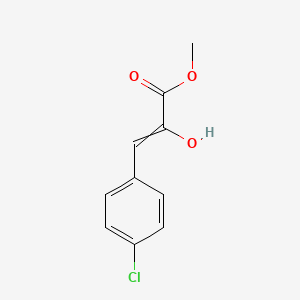
![1-{[Bis(2-methoxyethyl)amino]methyl}naphthalen-2-OL](/img/structure/B14429749.png)
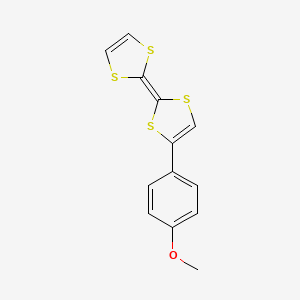
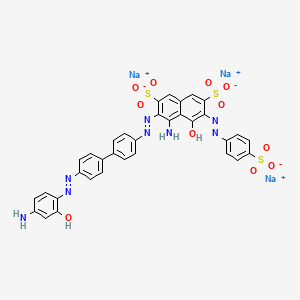
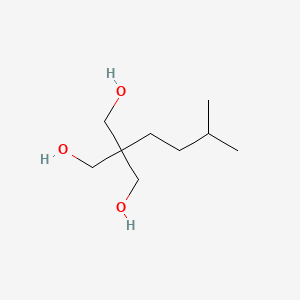
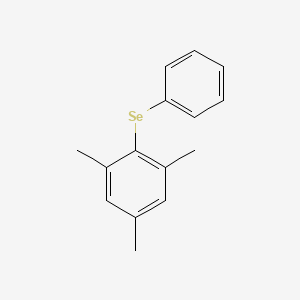
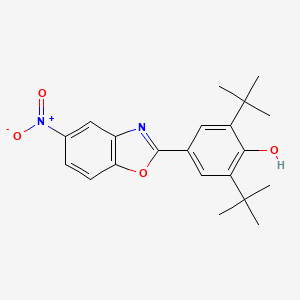
![1-Piperazinamine, N-[(4-methoxyphenyl)methylene]-4-methyl-](/img/structure/B14429785.png)
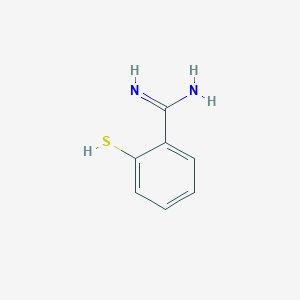
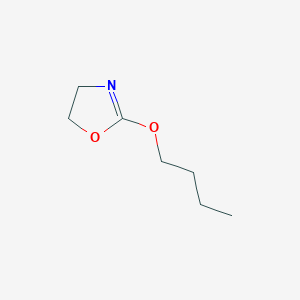
![Phosphonium, triphenyl[3-(trimethoxysilyl)propyl]-, iodide](/img/structure/B14429799.png)
![2-[4-(Trichloromethyl)phenyl]-1,3-dioxolane](/img/structure/B14429811.png)
